molecular formula C10H7NO3 B14695482 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione CAS No. 28884-03-9

4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione

Cat. No.: B14695482
CAS No.: 28884-03-9
M. Wt: 189.17 g/mol
InChI Key: OCZBNZPRAZVLEH-UHFFFAOYSA-N
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Description

4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione can be achieved through several synthetic routes. One efficient method involves the use of the Mitsunobu reaction followed by sequential cyclization . This one-pot convergent synthesis protocol yields tricyclic fused benzoxazinyl-oxazolidinones with high enantioselectivity and good to excellent yields . Another approach includes the use of Dess–Martin periodinane-mediated cascade cyclization of γ,δ-unsaturated urethanes . Additionally, n-BuLi mediated intramolecular cyclization reactions have been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anticoagulant activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

28884-03-9

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,9-dione

InChI

InChI=1S/C10H7NO3/c12-7-4-5-11-9-6(7)2-1-3-8(9)14-10(11)13/h1-3H,4-5H2

InChI Key

OCZBNZPRAZVLEH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C1=O)C=CC=C3OC2=O

Origin of Product

United States

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